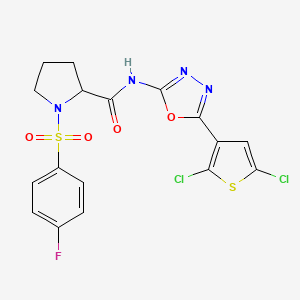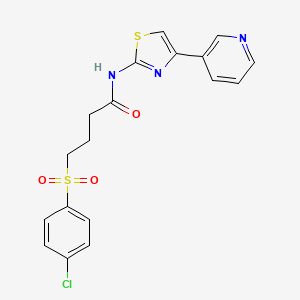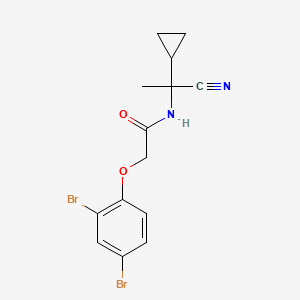
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide, also known as PPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PPCC belongs to the class of amide compounds and is a potent inhibitor of the protein, phosphatase and tensin homolog (PTEN).
作用機序
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide functions as an inhibitor of PTEN by binding to the active site of the protein. This binding prevents the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a lipid signaling molecule that is involved in cell growth and survival. The inhibition of PTEN by this compound results in the accumulation of PIP3, which activates the downstream signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of PTEN by this compound has been shown to have several biochemical and physiological effects. This compound has been shown to promote the growth inhibition of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to enhance the survival of neurons and protect against the toxic effects of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
実験室実験の利点と制限
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has several advantages for use in lab experiments. It is a highly specific inhibitor of PTEN and has been shown to have low toxicity in vitro. However, this compound has some limitations in lab experiments. Its solubility is limited in aqueous solutions, which can hinder its delivery to cells. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the research on N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide. One potential area of research is the development of more potent and selective inhibitors of PTEN. Additionally, the use of this compound in combination with other therapeutic agents may enhance its effectiveness in the treatment of cancer and neurodegenerative diseases. Finally, the development of novel delivery methods for this compound may improve its solubility and increase its effectiveness as a therapeutic agent.
合成法
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide involves the reaction between 2,4-dibromophenol and N-(1-cyano-1-cyclopropylethyl)acetamide in the presence of a base catalyst. The reaction proceeds through an intermediate compound and yields this compound as the final product.
科学的研究の応用
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide has been extensively studied for its potential applications in the treatment of cancer. PTEN is a tumor suppressor protein that is often inactivated in various types of cancer. This compound has been shown to inhibit PTEN and thus promote the growth inhibition of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dibromophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2O2/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(15)6-11(12)16/h4-6,9H,2-3,7H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBYLLVJLWIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2395321.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)

![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)

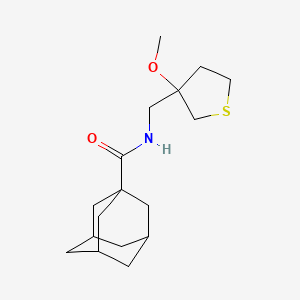
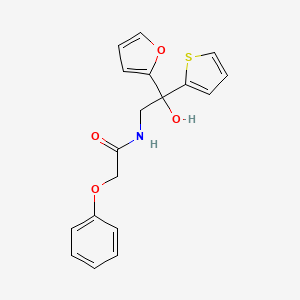
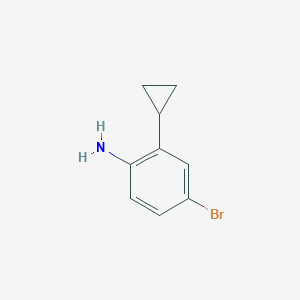
![N-(4-methoxybenzyl)-6-[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2395335.png)
